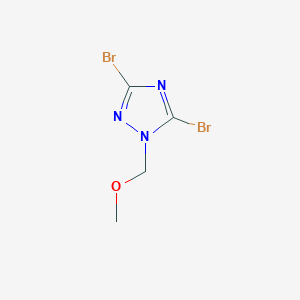

3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole

Description

3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole (CAS: 1785762-67-5) is a brominated triazole derivative featuring a methoxymethyl group at the N1 position. Its molecular formula is C₅H₆Br₂N₃O, with a molecular weight of 292.93 g/mol (calculated from and structural analysis). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The methoxymethyl group enhances solubility in polar solvents compared to non-polar substituents, while the bromine atoms at positions 3 and 5 provide reactive sites for further functionalization, such as Suzuki couplings or nucleophilic substitutions .

Properties

IUPAC Name |

3,5-dibromo-1-(methoxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N3O/c1-10-2-9-4(6)7-3(5)8-9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRWLPYMGLVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dibromo-1-(methoxymethyl)-1H-1,2,4-triazole is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.

- Molecular Formula : C₂HBr₂N₃

- Molecular Weight : 226.86 g/mol

- Melting Point : 201°C

- Boiling Point : 364.8°C at 760 mmHg

- Density : 2.6 g/cm³

These properties indicate that the compound is stable under standard conditions and soluble in organic solvents.

The biological activity of this compound can be attributed to its structural features:

- Triazole Ring Interaction : The triazole moiety allows for interactions with various biological targets through hydrogen bonding and electrostatic interactions. This interaction is crucial for the compound's activity against various pathogens and cancer cells .

- Enzyme Inhibition : Similar compounds have shown to inhibit enzymes critical for cell proliferation, such as thymidylate synthase (TS), which is involved in DNA synthesis. Inhibition of TS leads to reduced deoxythymidine triphosphate (dTTP) levels, disrupting DNA replication .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Comparison Standard |

|---|---|---|---|

| This compound | MCF-7 | Not specified | Tamoxifen (5.12) |

| Compound 12 | MCF-7 | 5.8 | Tamoxifen (5.12) |

| Compound 13 | MCF-7 | 1.26 | Tamoxifen (5.12) |

The data indicates that certain derivatives exhibit superior potency compared to established anticancer drugs like tamoxifen and 5-fluorouracil .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. The presence of bromine atoms enhances their reactivity and interaction with microbial targets:

- Antifungal Properties : Compounds similar to this compound have been shown to inhibit fungal growth effectively.

- Antibacterial Effects : Research indicates that these compounds can also exhibit significant antibacterial activity against various strains of bacteria.

Study on Anticancer Efficacy

A study conducted on hybrids containing triazole moieties demonstrated remarkable inhibitory effects on MCF-7 cells. The compounds exhibited IC₅₀ values significantly lower than standard treatments, suggesting their potential as effective chemotherapeutic agents .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions that enhance its biological activity. For example:

- Reacting with butyllithium allows for selective functionalization at the triazole ring's nitrogen positions.

This versatility in synthesis opens pathways for developing new derivatives with improved biological profiles .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole and analogous triazole derivatives:

Key Observations:

- Substituent Effects: Methoxymethyl (Target Compound): Enhances solubility in polar solvents (e.g., ethanol) due to ether oxygen . Fluorinated Benzyl Groups (CAS 320424-28-0, 1240572-43-3): Increase lipophilicity and membrane permeability, making them suitable for bioactive molecule design .

Molecular Weight : Fluorinated derivatives (e.g., 352.96 g/mol for 2,5-difluorobenzyl) are heavier than the methoxymethyl analog, impacting pharmacokinetic properties .

Thermal and Stability Profiles

- Thermal Decomposition : While data for the target compound is unavailable, related triazoles like 1-methyl-3,5-dinitro-1,2,4-triazole decompose at ~230°C, suggesting brominated analogs may exhibit similar stability .

- Hygroscopicity : Acetic acid derivatives (e.g., (3,5-dibromo-1H-1,2,4-triazol-1-yl)acetic acid) are likely hygroscopic due to polar functional groups .

Preparation Methods

General Synthetic Strategy

The synthesis of 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole typically follows two main stages:

- Stage 1: Bromination of the 1H-1,2,4-triazole core at positions 3 and 5 to yield 3,5-dibromo-1H-1,2,4-triazole.

- Stage 2: Introduction of the methoxymethyl group at the N-1 position via alkylation with chloromethyl methyl ether or related reagents.

This approach leverages the electrophilic bromination of the triazole ring and subsequent nucleophilic substitution at the nitrogen atom.

Bromination of 1H-1,2,4-Triazole

The selective dibromination at the 3 and 5 positions of 1,2,4-triazole is a critical step. Although direct literature on the 1,2,4-triazole bromination is limited, analogous processes in related triazoles (e.g., 1,2,3-triazoles) provide insight.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used brominating agents.

- Solvents: Polar solvents such as acetic acid or dichloromethane facilitate regioselective bromination.

- Conditions: Controlled temperature (often ambient to slightly elevated, 20–50°C) and stoichiometric control of bromine ensure dibromination without over-bromination.

For example, in related 1,2,3-triazoles, bromination with Br₂ in water at 45–50°C yields dibromo derivatives with high efficiency (up to 95% yield). Although the exact conditions for 1,2,4-triazole may vary, similar principles apply.

N-Substitution with Methoxymethyl Group

The introduction of the methoxymethyl substituent at the N-1 position is achieved by alkylation using chloromethyl methyl ether (Cl-CH₂-OCH₃), a classical alkylating agent for introducing methoxymethyl protecting groups.

- Reaction: 3,5-dibromo-1H-1,2,4-triazole is reacted with chloromethyl methyl ether under basic or neutral conditions.

- Solvent: Aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are preferred to maintain reactivity and minimize side reactions.

- Temperature: Low to ambient temperatures (0–25°C) help control selectivity and prevent decomposition.

- Yield: Literature on related 1,2,3-triazoles shows high yields (often >70%) for N-methoxymethylation.

The reaction proceeds via nucleophilic attack of the triazole nitrogen on the electrophilic chloromethyl methyl ether, forming the N-(methoxymethyl) derivative.

Lithiation and Functionalization (Optional Extension)

In related systems such as 4,5-dibromo-1-(methoxymethyl)-1H-1,2,3-triazole, further functionalization at the brominated positions is achieved by lithium-halogen exchange using butyllithium (BuLi):

- Procedure: Treatment with BuLi at low temperature (-78°C) in ethers (diethyl ether or THF) generates lithiated intermediates.

- Quenching: These intermediates can be quenched with electrophiles such as aqueous ammonium chloride, carbon dioxide, methyl chloroformate, or disulfides to yield substituted triazoles with high yields (71–93%).

While this step is more common in 1,2,3-triazole chemistry, it may be adapted for 1,2,4-triazoles for further derivatization.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Dibromination of 1H-1,2,4-triazole | Br₂ or NBS, acetic acid or CH₂Cl₂, 20–50°C | ~70–95 (analogous systems) | Regioselective dibromination at 3,5-positions |

| 2 | N-1 Methoxymethylation | Chloromethyl methyl ether, THF or diethyl ether, 0–25°C | >70 | Nucleophilic substitution at N-1 |

| 3 | (Optional) Lithiation and quenching | BuLi, -78°C, then electrophile quench | 71–93 (in 1,2,3-triazole analogs) | For further functionalization |

Research Findings and Analytical Confirmation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern. The methoxymethyl group shows characteristic signals (OCH₃ ~3.3 ppm, CH₂ ~4.5 ppm), while the triazole ring protons are absent or shifted due to bromination.

- Mass Spectrometry: Confirms molecular weight consistent with C3H4Br2N3O (methoxymethyl substituent included).

- Elemental Analysis: Validates purity and stoichiometry, with deviations <0.5% considered acceptable.

- X-ray Crystallography: Used in some studies to confirm regiochemistry and substitution at N-1 and bromination sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-dibromo-1-(methoxymethyl)-1H-1,2,4-triazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of triazole derivatives often involves cyclization reactions or halogenation of pre-functionalized triazole cores. For brominated triazoles, a common approach is the direct bromination of the triazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., DMSO or ethanol) and reflux duration (e.g., 18 hours for cyclization) significantly impact yields, as seen in analogous triazole syntheses . Catalysts like acetic acid can facilitate Schiff base formation with aldehydes, though yields may vary (e.g., 65% in similar reactions) . Optimization should include systematic screening of solvent polarity, temperature, and stoichiometric ratios of brominating agents.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H-NMR : The methoxymethyl group (-OCH₂-) will appear as a singlet near δ 3.3–3.5 ppm, while aromatic protons (if present in derivatives) show splitting patterns dependent on substitution .

- IR : Key stretches include C-Br (~550–600 cm⁻¹) and C-N (1520–1600 cm⁻¹) for the triazole ring .

- Elemental Analysis : Verify Br content via combustion analysis (e.g., ±0.5% deviation from theoretical values) .

Q. What safety precautions are critical when handling halogenated 1,2,4-triazoles like this compound?

- Methodological Answer : Halogenated triazoles may exhibit toxicity or environmental hazards. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to prevent inhalation/skin contact .

- Avoidance of aqueous waste release due to potential aquatic toxicity .

- Storage in dry, ventilated areas away from oxidizers or heat sources to minimize decomposition risks .

Advanced Research Questions

Q. How does the electron-withdrawing effect of bromine substituents influence the reactivity of 1,2,4-triazoles in nucleophilic substitution reactions?

- Methodological Answer : Bromine atoms at positions 3 and 5 increase the electrophilicity of adjacent carbons, making them susceptible to nucleophilic attack. For example, Suzuki-Miyaura coupling or amination reactions can be performed on brominated triazoles using palladium catalysts. Kinetic studies (via HPLC or LC-MS monitoring) can quantify reaction rates under varying electronic conditions . Computational methods (DFT calculations) may further predict reactive sites by analyzing charge distribution .

Q. What strategies are effective in modifying the 1,2,4-triazole core to enhance binding affinity to kinase targets, based on electronic and steric considerations?

- Methodological Answer :

- Substituent Engineering : Introducing methoxymethyl or aryl groups can improve hydrophobic interactions with kinase hinge regions. For example, 1-(methoxymethyl) groups provide steric bulk without excessive polarity, as seen in kinase inhibitors like DP01920 .

- Tautomer Control : The 1H-1,2,4-triazole tautomer is more stable and can form dual hydrogen bonds with kinase active sites. Crystallography (e.g., X-ray diffraction) can validate binding modes .

Q. How do tautomeric equilibria of 1,2,4-triazoles influence their reactivity in nucleophilic substitution reactions, and how can this be experimentally characterized?

- Methodological Answer : The 1H- and 4H-tautomers interconvert rapidly, affecting electronic density at reactive sites. Techniques to study this include:

- Dynamic NMR : Monitor chemical shift changes with temperature to estimate tautomer ratios .

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps influenced by tautomerism .

Q. What experimental approaches can resolve contradictions in reported biological activities of halogenated triazoles across studies?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cell-line variability. Mitigation strategies include:

- Reproducibility Protocols : Standardize purity thresholds (e.g., ≥98% by HPLC) and biological assays (e.g., MTT cytotoxicity tests) .

- SAR Studies : Synthesize derivatives with incremental structural changes (e.g., replacing Br with Cl or adjusting the methoxymethyl chain) to isolate activity-contributing features .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.